2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide
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Overview
Description
2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide is an organic compound with a complex structure that includes a benzyl group, a methyl group, and an amino group attached to an acetimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide typically involves multiple steps. One common method starts with the reaction of benzylamine with formaldehyde and methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxyacetimidamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the N-hydroxyacetimidamide group.
PRL-8-53: A nootropic compound with a related structure but different functional groups.
Benzylamine: A simpler compound that serves as a precursor in the synthesis of 2-(Benzyl(methyl)amino)-N-hydroxyacetimidamide.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H15N3O/c1-13(8-10(11)12-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H2,11,12) |
InChI Key |
HSMKVWYQQDVQMA-UHFFFAOYSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C/C(=N/O)/N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=NO)N |
Origin of Product |
United States |
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